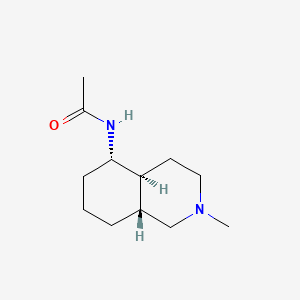

trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide

Description

trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide is a synthetic organic compound characterized by a decahydroisoquinoline core structure substituted with a methyl group at position 2 and an acetamide group at the nitrogen atom. Its trans configuration indicates the spatial arrangement of substituents across the isoquinoline ring system.

Properties

CAS No. |

16336-24-6 |

|---|---|

Molecular Formula |

C12H22N2O |

Molecular Weight |

210.32 g/mol |

IUPAC Name |

N-[(4aS,5S,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]acetamide |

InChI |

InChI=1S/C12H22N2O/c1-9(15)13-12-5-3-4-10-8-14(2)7-6-11(10)12/h10-12H,3-8H2,1-2H3,(H,13,15)/t10-,11-,12-/m0/s1 |

InChI Key |

HVUPJAWRNLVWIU-SRVKXCTJSA-N |

Isomeric SMILES |

CC(=O)N[C@H]1CCC[C@@H]2[C@@H]1CCN(C2)C |

Canonical SMILES |

CC(=O)NC1CCCC2C1CCN(C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide typically involves the reaction of decahydroisoquinoline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Corresponding amines.

Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It is used in the development of bioactive molecules that can modulate biological pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in the treatment of neurological disorders and as a potential analgesic.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound’s structure allows it to bind to receptors and enzymes, influencing their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and functionally related compounds, with an emphasis on pharmacological activity, molecular properties, and biological targets. The evidence provided (Molecules, 2013) includes related alkaloids and flavonols, which serve as indirect comparators for evaluating structural and functional distinctions.

Table 1: Key Properties of trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide and Related Compounds

Structural and Functional Differences

Core Backbone: this compound features a rigid, saturated isoquinoline scaffold, which contrasts with the planar aromatic systems of flavonols (e.g., quercetin) or the indole-serotonin hybrid in trans-N-(p-coumaroyl) serotonin.

Biological Activity: Antibacterial Activity: trans-N-(p-Coumaroyl) serotonin (Compound 4) and myricetrin-3-O-rhamnoside (Compound 1) exhibit broad-spectrum antibacterial effects, while this compound lacks reported antimicrobial data . Enzyme Inhibition: Compound 4 shows moderate COX-2 and AChE inhibition, whereas this compound’s hypothetical AChE interaction remains unverified. Quercetin (Compound 3) demonstrates superior antifungal activity (C. albicans), attributed to its hydroxyl-rich structure .

Pharmacokinetics: Glycosylated flavonols (e.g., myricetrin-3-O-rhamnoside) exhibit higher water solubility due to their sugar moieties, whereas this compound’s lipophilic nature may favor tissue accumulation.

Research Findings and Limitations

- Evidence Gaps: Direct comparative studies between this compound and its analogs are scarce. The cited Molecules (2013) study focuses on plant-derived alkaloids and flavonols, limiting extrapolation to synthetic isoquinoline derivatives .

- Hypothetical Mechanisms: The acetamide group in this compound may mimic neurotransmitter precursors (e.g., acetylcholine), but this requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.